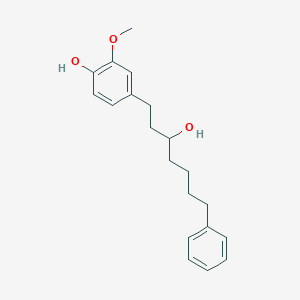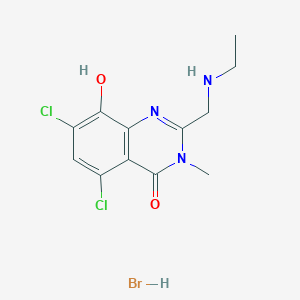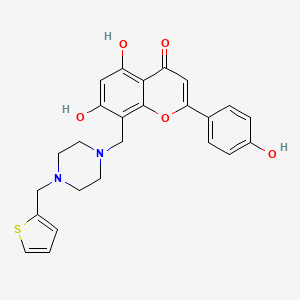
Parp1-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parp1-IN-5 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, transcription regulation, and cell death. PARP1 inhibitors have gained significant attention in cancer therapy due to their ability to induce synthetic lethality in cancer cells with defective DNA repair mechanisms, particularly those with BRCA1 or BRCA2 mutations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-5 involves multiple steps, starting with the preparation of key intermediates. One method involves dissolving 4-hydroxy-3-nitropyridine-5-carboxylic acid in toluene, followed by the addition of thionyl chloride and heating to 80°C for 2 hours. The reaction mixture is then heated to 100°C overnight. After cooling, methanol is added dropwise, and the reaction is carried out at room temperature for 5 hours. The product is then extracted and purified to obtain 6-chloro-5-nitronicotinic acid methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Parp1-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
Applications De Recherche Scientifique
Parp1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP1 in various chemical processes.
Biology: Investigated for its effects on cellular processes such as DNA repair, transcription regulation, and apoptosis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP1.
Mécanisme D'action
Parp1-IN-5 exerts its effects by selectively inhibiting the activity of PARP1. PARP1 is activated by binding to DNA single-strand and double-strand breaks, facilitating the recruitment of other repair proteins to promote DNA repair. By inhibiting PARP1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death in cancer cells with defective DNA repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: A first-generation PARP1/2 inhibitor used in cancer therapy.
Rucaparib: Another PARP1/2 inhibitor with similar applications.
Niraparib: A PARP1/2 inhibitor used for treating ovarian cancer.
Saruparib (AZD5305): A selective PARP1 inhibitor with potent antitumor activity.
Uniqueness
Parp1-IN-5 is unique due to its high selectivity for PARP1 over other PARP family members, which reduces off-target effects and enhances its therapeutic potential. Its ability to induce synthetic lethality in BRCA1/2-mutated cancers makes it a promising candidate for targeted cancer therapy .
Propriétés
Formule moléculaire |
C25H24N2O5S |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one |
InChI |
InChI=1S/C25H24N2O5S/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18/h1-6,11-13,28-30H,7-10,14-15H2 |
Clé InChI |
RNPMZVGNPDWZAV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)
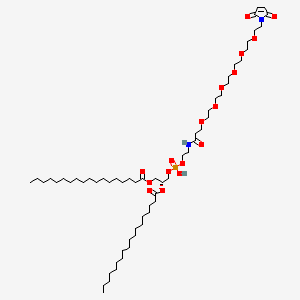
![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,21,23,26,28(40),30,32,35-heptadecaene](/img/structure/B11933069.png)
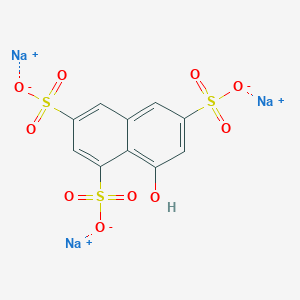
![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide](/img/structure/B11933081.png)


![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)
![4-[[4-(2-amino-1,3-thiazol-5-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-N,N-dimethylbenzamide](/img/structure/B11933128.png)

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)
